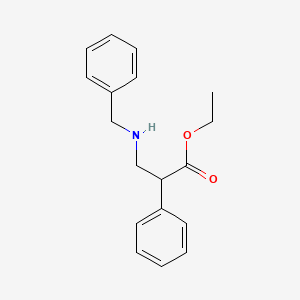

Ethyl 3-(benzylamino)-2-phenylpropanoate

Description

Ethyl 3-(benzylamino)-2-phenylpropanoate is a β-amino ester derivative synthesized via aza-Michael addition of benzylamine to ethyl 2-phenylacrylate. The reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions, yielding 56% as a colorless oil . Key spectral data include:

- ¹H NMR: δ 1.06 (t, 3H), 2.92 (dd, 1H), 3.28 (dd, 2H), 7.21–7.33 (m, 10H)

- ¹³C NMR: δ 14.3, 52.3, 53.8, 61.0, 127.1–140.3, 173.3 .

This compound serves as a precursor for bioactive molecules, leveraging its chiral center and aromatic substituents for applications in medicinal chemistry.

Properties

CAS No. |

22319-48-8 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

ethyl 3-(benzylamino)-2-phenylpropanoate |

InChI |

InChI=1S/C18H21NO2/c1-2-21-18(20)17(16-11-7-4-8-12-16)14-19-13-15-9-5-3-6-10-15/h3-12,17,19H,2,13-14H2,1H3 |

InChI Key |

IQABQCDCJAKQRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CNCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzylamino)-2-phenylpropanoate typically involves the reaction of ethyl 3-acetoxy-2-methylene-3-phenylpropanoate with benzylamine. This reaction is often carried out in the presence of a base such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) under solvent-free conditions at room temperature . The reaction proceeds via an S_N2’ nucleophilic substitution pathway, resulting in the formation of the desired product with high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-2-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(benzylamino)-2-phenylpropanoate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) Ethyl 3-(Benzylamino)-3-oxopropanoate (CAS 29689-63-2)

- Molecular Formula: C₁₂H₁₅NO₃

- Physical Properties : Melting point 46–49°C; boiling point 411.5±38.0°C .

- Key Differences : The 3-oxo group replaces the 2-phenyl group, altering electronic properties and reducing steric hindrance. This compound is used in malonamate synthesis but lacks the stereochemical complexity of the target molecule .

(b) Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Molecular Formula : C₁₇H₁₇ClO₂

- Structure: A chloro substituent on the phenyl ring enhances electrophilicity compared to the benzylamino group .

Aza-Michael Adducts with Heterocyclic Substituents

(a) Ethyl 3-(1H-Indol-5-ylamino)-2-phenylpropanoate (Compound 28)

- Synthesis: Condensation of aminoindoles with aldehydes in ethanol, yielding semi-solid products .

(b) Ethyl 3-(Benzylamino)but-2-enoate

- Synthesis : Catalyzed by trichloroisocyanuric acid (TCCA), achieving >95% conversion in 15 minutes .

- Reactivity: The α,β-unsaturated ester enables conjugate addition reactions, unlike the saturated propanoate backbone of the target compound .

Halogenated and Bioactive Derivatives

(a) Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate

(b) p53-MDM2 Antagonists (e.g., Compound 5c)

- Structure: Incorporate benzylamino-acetamido groups on indole-carboxylate scaffolds.

- Bioactivity : Exhibit potent anticancer activity (IC₅₀ < 100 nM) but require multi-step syntheses with lower yields (27–64%) .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency: The target compound’s 56% yield under solvent-free conditions surpasses multi-step indole derivatives (e.g., 5c: 64%) but is less efficient than TCCA-catalyzed enoate synthesis (>95% conversion) .

- Structural-Activity Relationships: Benzylamino groups enhance hydrogen-bonding interactions in drug design, while halogenated analogs improve stability .

- Safety Considerations: Ethyl 3-(benzylamino)but-2-enoate requires stringent handling due to reactivity, contrasting with the stable propanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.